[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylmethanamine
Description
Properties
Molecular Formula |
C6H7N5 |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethanamine |
InChI |
InChI=1S/C6H7N5/c7-4-5-9-6-8-2-1-3-11(6)10-5/h1-3H,4,7H2 |
InChI Key |
DTRJVFJKFMYHCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NC(=N2)CN)N=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with nitriles in the presence of a catalyst such as copper acetate under microwave irradiation . This method is eco-friendly and efficient, yielding the desired product in good-to-excellent yields.
Industrial Production Methods
Industrial production of this compound can be scaled up using similar methods, with optimizations for cost and efficiency. The use of continuous flow reactors and microwave-assisted synthesis are popular due to their ability to produce large quantities of the compound with high purity .
Chemical Reactions Analysis
Key Reaction Types
The compound’s reactivity stems from its nitrogen-rich heterocyclic structure, enabling participation in multiple reaction types:
2.1. Nucleophilic Substitution
Nitrogen atoms in both triazole and pyrimidine rings act as nucleophiles. For example:
-
Reaction with alkyl or acyl halides under basic conditions .
-
Substitution of halide groups (e.g., bromine at position 6) with amines or other nucleophiles .
2.2. Electrophilic Aromatic Substitution (EAS)
The pyrimidine ring undergoes EAS reactions, such as acylation, due to its aromatic nature .
2.3. Amide Formation
-
Coupling reactions : Reaction of carbonyl chlorides (e.g., 5-methyl-7-phenyl- triazolo[1,5-a]pyrimidine-2-carbonyl chloride) with amines or hydrazines to form carboxamides .
-
Amidation : Synthons derived from 3,5-diamino-1,2,4-triazole react with benzoyl chlorides in pyridine .
Table 2: Examples of Amide Derivatives
3.1. Knoevenagel Condensation
A key step in derivative synthesis involves Knoevenagel condensation between acetoacetanilide and aldehydes, facilitated by chloride ions. The reaction proceeds via:
-
Alpha hydrogen abstraction from acetoacetanilide.
-
Formation of a cyanolefin intermediate.
-
Coordination with 3-amino-1,2,4-triazole to yield the fused heterocycle .
Scheme 1: Proposed Mechanism for Triazolo[1,5-a]pyrimidine Formation
-
Alpha hydrogen abstraction : Acetoacetanilide loses a hydrogen, forming an enolate.
-
Cyanolefin formation : Aldehyde addition generates a cyanolefin intermediate.
-
Coordination : Triazole binds to the intermediate, followed by cyclization to form the pyrimidine ring .
3.2. Catalyst-Driven Reactions
The use of heterogeneous catalysts like [CuFe₂O₄@SiO₂/propyl-1-(O-vanillinaldimine)][ZnCl₂] enhances reaction efficiency. Zinc ions stabilize intermediates, enabling coordination-driven cyclization .
Scientific Research Applications
Chemistry
In chemistry, [1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
Biologically, this compound has shown promise as an inhibitor of various enzymes and receptors. It has been studied for its potential in treating diseases such as cancer, diabetes, and cardiovascular disorders .
Medicine
In medicine, derivatives of this compound are being explored for their therapeutic potential. They have been found to exhibit antifungal, antibacterial, and antiviral activities .
Industry
Industrially, [1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethanamine is used in the development of new materials, including light-emitting diodes (LEDs) and organic semiconductors .
Mechanism of Action
The mechanism of action of [1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethanamine involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes such as Janus kinases (JAK1 and JAK2), which play a role in various signaling pathways. By inhibiting these enzymes, the compound can modulate immune responses and reduce inflammation .
Comparison with Similar Compounds
Structural and Functional Differences
- Core Heterocycle: The target compound and most analogs (e.g., 92, 8a) feature a pyrimidine ring fused to triazole, enhancing hydrogen-bonding capacity due to two nitrogen atoms. Thieno-fused derivatives () introduce a sulfur atom, increasing lipophilicity and electronic complexity, which may improve anticancer activity.
Substituent Effects :
- Methanamine vs. Sulfonamide : The target’s primary amine (2-CH2NH2) offers nucleophilic reactivity for further functionalization, while sulfonamide derivatives (8a, 8b) exhibit stronger hydrogen-bonding and acidity, contributing to herbicidal potency.
- Halogenated Aryl Groups : Chlorophenyl substituents (e.g., 92, 95) enhance antiplasmodial activity by promoting hydrophobic interactions with Plasmodium falciparum targets.
- Yields vary significantly (11–56%), with bulky substituents (e.g., 4-Cl-Ph in 92) often reducing efficiency.
Biological Activity
The compound [1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethanamine has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, particularly focusing on its anticancer potential, mechanisms of action, and recent advancements in research.
- IUPAC Name : [1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethanamine
- Molecular Formula : C6H8ClN5
- Molecular Weight : 185.62 g/mol
- CAS Number : 1896825-95-8
| Property | Value |
|---|---|
| Chemical Formula | C6H8ClN5 |
| Molecular Weight | 185.62 g/mol |
| Appearance | Powder |
| Storage Temperature | Room Temperature (RT) |
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a series of derivatives based on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold were synthesized and evaluated for their antiproliferative activities against various cancer cell lines.
Key Findings from Research:
-
Compound H12 :
- Exhibited IC50 values of 9.47 μM , 9.58 μM , and 13.1 μM against MGC-803, HCT-116, and MCF-7 cell lines respectively.
- Demonstrated significant inhibition of the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2 and AKT.
- Induced apoptosis and G2/M phase arrest in MGC-803 cells .
- Other Notable Derivatives :
The biological activity of [1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethanamine is primarily attributed to its ability to interact with various molecular targets:
- Tubulin Inhibition : Several derivatives inhibit tubulin polymerization, disrupting mitotic spindle formation.
- Signaling Pathway Modulation : Inhibition of key signaling pathways such as ERK and CDK pathways has been observed, which are crucial in cell cycle regulation and apoptosis induction .
Study 1: Anticancer Activity Evaluation
A study synthesized a series of triazolo[1,5-a]pyrimidine derivatives and evaluated their anticancer properties:
- Cell Lines Tested : MGC-803 (gastric cancer), HCT-116 (colon cancer), MCF-7 (breast cancer).
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| H12 | MGC-803 | 9.47 |
| H12 | HCT-116 | 9.58 |
| H12 | MCF-7 | 13.1 |
| Compound 1 | MCF-7 | 3.91 |
| Compound 2 | HCT-116 | 0.53 |
Study 2: Mechanistic Insights
Research focused on the molecular mechanisms revealed that:
Q & A
Q. What are the common synthetic routes and characterization methods for [1,2,4]Triazolo[1,5-a]pyrimidin-2-ylmethanamine?
The synthesis typically involves cyclization of 5-amino-1,2,4-triazole with aldehydes and β-keto esters under fusion conditions, followed by catalytic dimethylformamide (DMF) to accelerate the reaction. For example, a multi-component reaction using 3-amino-1,2,4-triazole, aldehydes, and ethyl 3-oxohexanoate yields derivatives in excellent yields . Characterization relies on FT-IR (to confirm functional groups like NH and C=N), H/C NMR (to assign aromatic protons and substituent positions), and mass spectrometry (to validate molecular weight). Elemental analysis ensures purity . Alternative routes use 2-aminopyridines coupled with N-tosylhydrazones via iodine-catalyzed oxidative cyclization, achieving moderate yields (64–74%) in 1,4-dioxane .
Q. How do substituents on the triazolopyrimidine core influence physicochemical properties?
Substituents at positions 5, 6, and 7 significantly alter solubility and reactivity. For instance:
- Electron-withdrawing groups (e.g., trifluoromethyl at position 2) enhance metabolic stability but reduce aqueous solubility .
- Aromatic/heteroaromatic substituents (e.g., phenyl or furyl groups) improve π-π stacking interactions, critical for binding to adenosine receptors .
- Methoxy groups at positions 5 and 7 increase lipophilicity, as seen in N-(4-chlorophenyl)-5,7-dimethyl derivatives, which crystallize in monoclinic systems with distinct packing patterns .
Q. What spectroscopic techniques are essential for validating structural integrity?
- X-ray crystallography : Resolves bond lengths and angles (e.g., N–C bond lengths of ~1.32–1.38 Å in N-(4-chlorophenyl)-5,7-dimethyl derivatives) .
- H NMR : Aromatic protons in the triazole ring resonate at δ 8.2–8.5 ppm, while methyl groups appear as singlets near δ 2.5 ppm .
- HRMS : Confirms molecular ions (e.g., [M+H] at m/z 290.77 for a 7-sulfanyl derivative) .
Advanced Research Questions
Q. How can rational design optimize [1,2,4]Triazolo[1,5-a]pyrimidin-2-ylmethanamine derivatives for specific biological targets?
- Adenosine A receptor antagonism : Introduce 2-furanyl or 4-fluorobenzyl groups at position 7 to enhance binding affinity (IC < 10 nM) via hydrophobic interactions with the receptor’s extracellular loop .
- Anticancer activity : Incorporate trifluoromethyl groups at position 2 and dimethylaminoethylamine side chains to improve kinase inhibition (e.g., IC values < 1 µM against EGFR) .
- Enzyme inhibition : Sulfonamide derivatives at position 2 show promise as DHFR inhibitors; computational docking (e.g., AutoDock Vina) predicts binding modes with ∆G values < -8 kcal/mol .
Q. How can researchers resolve contradictions in reported biological activity data?
Discrepancies often arise from:
- Solubility differences : Derivatives with polar substituents (e.g., –OH or –COOH) may show variable activity in vitro due to aggregation in aqueous buffers. Use dynamic light scattering (DLS) to assess colloidal stability .
- Assay conditions : Adenosine A antagonist activity varies with ATP concentration (e.g., 10 µM vs. 100 µM ATP). Standardize assays using TR-FRET (time-resolved fluorescence resonance energy transfer) protocols .
- Metabolic instability : Fluorinated analogs may exhibit shorter half-lives in hepatic microsomes. Perform LC-MS/MS stability studies in S9 fractions to identify metabolic hotspots .
Q. What crystallographic strategies validate molecular interactions in triazolopyrimidine derivatives?
- Single-crystal X-ray diffraction : For N-(4-chlorophenyl)-5,7-dimethyl derivatives, space group P2/c with Z = 4 reveals intermolecular N–H···N hydrogen bonds (2.89–3.02 Å) that stabilize the lattice .
- Hirshfeld surface analysis : Quantifies contact contributions (e.g., H···H contacts > 60% in imidazo[1,2-a]pyrimidines) to predict packing efficiency .
- DFT calculations : Compare experimental vs. computed bond angles (e.g., C–N–C angles ~123° in optimized geometries) to validate electronic effects of substituents .
Q. How can computational modeling guide the design of novel derivatives?
- QSAR studies : Use CoMFA (Comparative Molecular Field Analysis) to correlate substituent hydrophobicity (clogP) with IC values for kinase targets .
- Molecular dynamics (MD) simulations : Simulate binding to adenosine receptors over 100 ns trajectories to assess stability of key residues (e.g., Glu169 and His264 interactions) .
- ADMET prediction : SwissADME estimates bioavailability (e.g., >80% for methoxy-substituted analogs) and blood-brain barrier penetration (e.g., logBB < -1 for polar derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
